1-{4-Amino-6-methyl-2-[5-methyl-2-phenyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone
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Overview
Description
1-{4-AMINO-6-METHYL-2-[5-METHYL-2-PHENYL-4-(1-PYRROLIDINYL)THIENO[2,3-D]PYRIMIDIN-6-YL]-5-PYRIMIDINYL}-1-ETHANONE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 1-{4-AMINO-6-METHYL-2-[5-METHYL-2-PHENYL-4-(1-PYRROLIDINYL)THIENO[2,3-D]PYRIMIDIN-6-YL]-5-PYRIMIDINYL}-1-ETHANONE involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-AMINO-6-METHYL-2-[5-METHYL-2-PHENYL-4-(1-PYRROLIDINYL)THIENO[2,3-D]PYRIMIDIN-6-YL]-5-PYRIMIDINYL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-AMINO-6-METHYL-2-[5-METHYL-2-PHENYL-4-(1-PYRROLIDINYL)THIENO[2,3-D]PYRIMIDIN-6-YL]-5-PYRIMIDINYL}-1-ETHANONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-{4-AMINO-6-METHYL-2-[5-METHYL-2-PHENYL-4-(1-PYRROLIDINYL)THIENO[2,3-D]PYRIMIDIN-6-YL]-5-PYRIMIDINYL}-1-ETHANONE include other thieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H24N6OS |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[4-amino-6-methyl-2-(5-methyl-2-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidin-6-yl)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C24H24N6OS/c1-13-17-23(30-11-7-8-12-30)28-21(16-9-5-4-6-10-16)29-24(17)32-19(13)22-26-14(2)18(15(3)31)20(25)27-22/h4-6,9-10H,7-8,11-12H2,1-3H3,(H2,25,26,27) |
InChI Key |
OWAPTFHPQBIKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCCC3)C4=CC=CC=C4)C5=NC(=C(C(=N5)N)C(=O)C)C |
Origin of Product |
United States |
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